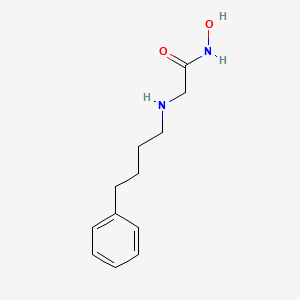
N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide typically involves the reaction of glycinamide with 4-phenylbutylamine in the presence of a suitable oxidizing agent to introduce the hydroxy group. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming N2-(4-phenylbutyl)glycinamide.
Substitution: The phenylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl~2~), bromine (Br~2~).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of N2-(4-phenylbutyl)glycinamide.
Substitution: Formation of various substituted glycinamides.
Scientific Research Applications
N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group may form hydrogen bonds with target molecules, while the phenylbutyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N~2~-(2-hydroxyethyl)glycinamide
- N-Hydroxy-N~2~-(4-butylphenyl)glycinamide
- N-Hydroxy-N~2~-(2-phenylethyl)glycinamide
Uniqueness
N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycinamides and contributes to its specific applications and effects.
Biological Activity
N-Hydroxy-N~2~-(4-phenylbutyl)glycinamide (CAS Number: 39104-05-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
This compound features a hydroxyl group attached to the nitrogen atom, which is significant for its biological interactions.
The biological activity of this compound appears to be multifaceted, involving various mechanisms:
- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures exhibit broad-spectrum antimicrobial properties. For instance, certain N-hydroxy derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reported range from 1.95 to 500 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Inhibition of Enzymatic Activity : Some studies suggest that compounds similar to this compound may act as inhibitors of copper-containing amine oxidases, which are implicated in several pathological conditions such as inflammation and cancer .
- Potential Neuroprotective Effects : There is emerging evidence indicating that compounds in this class could have neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases .
Case Studies
-
Antimicrobial Evaluation :
- A study synthesized several derivatives including this compound and evaluated their antimicrobial efficacy. The results indicated that these compounds exhibited significant activity against drug-resistant strains of bacteria, suggesting their potential as therapeutic agents in combating resistant infections .
- Enzyme Inhibition Study :
Data Table: Biological Activity Overview
Properties
CAS No. |
919996-33-1 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-hydroxy-2-(4-phenylbutylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c15-12(14-16)10-13-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,13,16H,4-5,8-10H2,(H,14,15) |
InChI Key |
CVPQZVCFIQWNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















